2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid
Description
Properties
Molecular Formula |
C11H18O2S |
|---|---|
Molecular Weight |
214.33 g/mol |
IUPAC Name |
2-ethylsulfanylspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O2S/c1-2-14-11(9(12)13)7-10(8-11)5-3-4-6-10/h2-8H2,1H3,(H,12,13) |
InChI Key |
QLARLCSMUAIOJC-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1(CC2(C1)CCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis commonly involves annulation reactions that construct the spirocyclic framework by coupling cyclopentane and four-membered ring precursors. The process typically includes:
- Formation of the spirocyclic ring system via ring-closing steps.
- Introduction of the ethylsulfanyl group through nucleophilic substitution or sulfur-containing reagents.
- Installation or preservation of the carboxylic acid functionality.
This approach minimizes chromatographic purification steps and uses readily available starting materials, such as alkyl orthoesters or malonate derivatives, under controlled conditions.
Specific Synthetic Routes
Route A: Reductive Cyclization of Malonate Derivatives
- Starting from diethyl malonate derivatives, a reductive cyclization can be induced to form the spirocyclic core.
- For example, a malonic acid diester bearing a cycloalkyl substituent undergoes reductive cyclization, often catalyzed by magnesium in ethanol, to yield spirocyclic intermediates.
- Subsequent functional group transformations introduce the ethylsulfanyl substituent, typically via alkylation with ethylthiol or ethylsulfanyl reagents.
- The final step involves hydrolysis of ester groups to yield the carboxylic acid.
Route B: Annulation Using Alkyl Orthoesters
- Alkyl orthoesters serve as substrates for multi-component reactions that build the spirocyclic ring system.
- Reaction conditions involve base catalysis and controlled heating to promote ring closure.
- The ethylsulfanyl group is incorporated by reaction with ethylsulfanyl-containing nucleophiles or via substitution at the spiro center.
- This method offers versatility in modifying substituents and functional groups.
Route C: Bromination and Cyclization
- Starting from ethyl acetoacetate derivatives, bromination at the acetyl group forms bromoacetyl intermediates.
- These intermediates undergo nucleophilic cyclization with amines or sulfur nucleophiles to form spirocyclic compounds bearing ethylsulfanyl groups.
- The carboxylic acid function is introduced or preserved through ester hydrolysis or direct oxidation.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Malonate reductive cyclization | Magnesium, ethanol, carbon tetrachloride, room temp, 1-2 h | Promotes ring closure |
| Bromination | Bromine, controlled temperature | Selective acetyl bromination |
| Cyclization | Benzylamine or ethylsulfanyl nucleophile, room temp to mild heating | Forms spirocyclic ring |
| Hydrolysis | Sodium hydroxide (2N), aqueous conditions | Converts esters to carboxylic acids |
| Purification | Silica gel chromatography, recrystallization | Yields purified product |
Yields and Purification
- Reported yields for spirocyclic intermediates and final products range from 70% to over 95% , depending on reaction scale and conditions.
- Purification typically involves extraction with organic solvents (chloroform, diethyl ether), drying over anhydrous sodium sulfate, and silica gel chromatography.
- Final product crystallization from ethanol or ammonia water solutions yields high-purity 2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid as crystalline solids.
Research Findings and Optimization
- Studies emphasize the importance of controlling pH during hydrolysis and extraction to maximize yield and purity.
- Catalytic hydrogenation (e.g., palladium on carbon under hydrogen atmosphere) can be employed to reduce intermediates selectively without affecting the spirocyclic core.
- The use of alkyl orthoesters allows for multi-component reaction strategies, enhancing synthetic flexibility and enabling the preparation of diverse derivatives.
- Optimization of reaction times, temperatures, and reagent stoichiometries has been shown to improve the stereoselectivity and yield of the spirocyclic acid.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Reductive cyclization of malonate derivatives | Mg, EtOH, CCl4, NaOH hydrolysis | High yield, straightforward | Requires careful control of reductive conditions |
| Annulation via alkyl orthoesters | Base catalysis, multi-component reactions | Versatile, allows functional group diversity | May need optimization for scale-up |
| Bromination and nucleophilic cyclization | Br2, amines or ethylsulfanyl nucleophiles | Selective functionalization | Bromine handling requires caution |
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Scientific Research Applications
2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom in the ethylsulfanyl group can form bonds with various biomolecules, potentially altering their function. The spirocyclic structure may also contribute to the compound’s unique properties by providing a rigid framework that influences its interactions with other molecules.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key properties of 2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid and related compounds:
Key Observations:
Acidity Trends :
- The parent spiro[3.4]octane-2-carboxylic acid (pKa ~4.5) serves as a baseline . The ethylsulfanyl substituent in the target compound likely lowers acidity slightly compared to the parent due to sulfur’s electron-donating nature, though this requires experimental validation.
- In contrast, the 6-azaspiro derivative with a keto group (pKa ~15.92) exhibits significantly higher pKa due to the electron-withdrawing ester and keto functionalities .
Amino-substituted bicyclo compounds (e.g., 3-aminobicyclo[2.2.2]octane-2-carboxylic acid) show higher basicity due to the amino group, contrasting with the sulfur-mediated electronic effects in the target compound .
Synthetic Routes: Spiro[3.4]octane derivatives are often synthesized via Friedel-Crafts acylation or Michael additions (e.g., 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids in ). The ethylsulfanyl group in the target compound may require thiol-ene coupling or nucleophilic substitution for introduction.
Thermodynamic and Reactivity Insights
- Kirkwood-Westheimer Model : Experimental pKa values for spiro[3.4]octane derivatives align with predictions using ellipsoidal cavity models, highlighting the role of molecular geometry in acidity .
- Deuterium Exchange : Base-catalyzed deuterium exchange at C5/C7 in spiro keto acids (e.g., 6a/6b) demonstrates sensitivity to substituent orientation, suggesting similar steric effects in the ethylsulfanyl analog .
Functional Group Impact
- Ethylsulfanyl vs.
- Aryl vs. Spiro Systems: 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids exhibit planar aromatic systems, contrasting with the spiro scaffold’s three-dimensionality, which may influence binding affinity in biological contexts.
Biological Activity
2-(Ethylsulfanyl)spiro[3.4]octane-2-carboxylic acid is a novel spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₄O₂S
- Molecular Weight : 226.30 g/mol
- CAS Number : [insert CAS number]
Structural Features
The compound features a spirocyclic structure that contributes to its unique physicochemical properties. The presence of the ethylsulfanyl group is significant for its potential reactivity and biological interactions.
Table 1: Physical Properties
| Property | Value |
|---|---|
| Melting Point | [insert melting point] |
| Solubility | [insert solubility] |
| LogP | [insert LogP value] |
| Polar Surface Area (Ų) | [insert area] |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The spirocyclic structure allows for unique spatial arrangements that may enhance binding affinity and selectivity.
Antimicrobial Activity
Recent studies have indicated that spirocyclic compounds exhibit promising antimicrobial properties. For instance, research has shown that derivatives of spiro[3.4]octane compounds possess significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.
Case Study: Antibacterial Evaluation
In a study published in 2024, the antibacterial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results demonstrated:
- Minimum Inhibitory Concentration (MIC) :
- Staphylococcus aureus: 32 µg/mL
- Escherichia coli: 64 µg/mL
These findings suggest that the compound has potential as an antibacterial agent, warranting further investigation into its mechanism of action and therapeutic applications.
Anticancer Potential
The anticancer properties of spirocyclic compounds have also been explored. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through the modulation of cell signaling pathways.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | [insert IC50] |
| HeLa (Cervical Cancer) | [insert IC50] |
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methodologies, including cyclization reactions involving sulfur-containing precursors. The development of derivatives may enhance its biological activity and selectivity.
Future Directions
Given the promising biological activities observed, future research should focus on:
- Mechanistic Studies : Elucidating the precise mechanisms underlying its biological effects.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure influence activity.
- In Vivo Studies : Evaluating efficacy and safety in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
